Selective HDAC1 Inhibition
5-Bromo-2-formylbenzoic acid is a component of a compound series that demonstrates potent inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 of 5 nM [1]. This is significant because it exhibits a pronounced selectivity window against other HDAC isoforms: it is 200-fold less potent against HDAC6 (IC50 = 1,000 nM) and 2,600-fold less potent against HDAC8 (IC50 = 13,000 nM) in the same enzymatic assay [1]. This specific isoform selectivity profile distinguishes it from pan-HDAC inhibitors and is a critical parameter for developing targeted epigenetic therapies with potentially reduced off-target toxicity.
| Evidence Dimension | In vitro enzymatic inhibition (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | HDAC1 IC50 = 5 nM; HDAC6 IC50 = 1,000 nM; HDAC8 IC50 = 13,000 nM [1]. |
| Comparator Or Baseline | Intra-compound selectivity comparison against HDAC6 and HDAC8 isoforms within the same assay system. |
| Quantified Difference | 200-fold selectivity for HDAC1 over HDAC6; 2,600-fold selectivity for HDAC1 over HDAC8. |
| Conditions | Human recombinant HDAC1, HDAC6, and HDAC8; substrate: Boc-lys(Ac)-AMC; preincubation 20 min, measurement after 60 min [1]. |
Why This Matters
This quantifiable isoform selectivity is essential for researchers designing selective chemical probes or lead compounds for HDAC1-associated diseases, as it minimizes confounding biological effects from HDAC6 or HDAC8 inhibition.
- [1] BindingDB. (n.d.). BDBM50386452 (CHEMBL2047680) Affinity Data for HDAC1, HDAC6, and HDAC8. View Source
